molecular formula C6H4ClN3O2 B13943022 8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione

8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione

Cat. No.: B13943022
M. Wt: 185.57 g/mol
InChI Key: VFLWSCRUKRJLPB-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione is a heterocyclic compound that contains a pyrrolo[1,2-d][1,2,4]triazine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with a triazine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione include other pyrrolo[1,2-d][1,2,4]triazine derivatives and related heterocyclic compounds .

Uniqueness

What sets this compound apart is its unique combination of a chloro substituent and the pyrrolo[1,2-d][1,2,4]triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C6H4ClN3O2

Molecular Weight

185.57 g/mol

IUPAC Name

8-chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione

InChI

InChI=1S/C6H4ClN3O2/c7-3-1-2-10-4(3)5(11)8-9-6(10)12/h1-2H,(H,8,11)(H,9,12)

InChI Key

VFLWSCRUKRJLPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1Cl)C(=O)NNC2=O

Origin of Product

United States

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